molecular formula C19H17F3N4O4 B2803556 3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380187-39-1

3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2803556
CAS No.: 2380187-39-1
M. Wt: 422.364
InChI Key: AQLUIPWBTMBNGM-UHFFFAOYSA-N
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Description

The compound 3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that features a benzoxazole core, a piperidine ring, and a trifluoromethyl-substituted pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one Common reagents used in these steps include various acids, bases, and solvents such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, piperidine-containing molecules, and trifluoromethyl-substituted pyrimidines .

Uniqueness

The uniqueness of 3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O4/c20-19(21,22)15-5-8-23-17(24-15)29-12-6-9-25(10-7-12)16(27)11-26-13-3-1-2-4-14(13)30-18(26)28/h1-5,8,12H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLUIPWBTMBNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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